5-Morpholinothiophene-2-carboxylic acid

Overview

Description

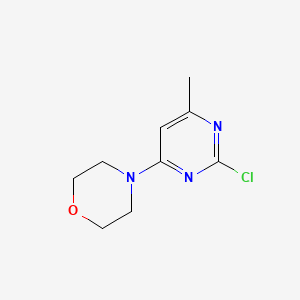

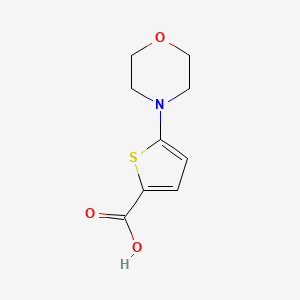

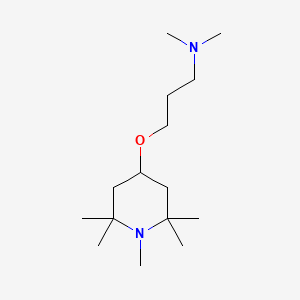

5-Morpholinothiophene-2-carboxylic acid is a chemical compound with the linear formula C9H11NO3S . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 5-Morpholinothiophene-2-carboxylic acid consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 213.25 g/mol .Physical And Chemical Properties Analysis

The melting point of 5-Morpholinothiophene-2-carboxylic acid is 135 °C . Its molecular formula is C9H11NO3S .Scientific Research Applications

Crystal Structure Studies

Research has shown that compounds like 5-nitrosalicylic acid can form proton-transfer compounds with morpholine, leading to the formation of complex structures such as sheet polymers and network polymers. These structures are significant for understanding the behavior of molecular crystals and their potential applications in materials science (Smith et al., 2005).

Synthesis of Polysubstituted Carboxylic Acids

Morpholine derivatives like 5-oxomorpholine-2-carboxylic acids have been synthesized through cyclocondensation processes. These compounds are notable for their potential in developing peptide bonds, which could be crucial in medicinal chemistry and drug design (Burdzhiev et al., 2014).

Development of Biodegradable Materials

Morpholine-2,5-dione derivatives, related to 5-morpholinothiophene-2-carboxylic acid, have been used to create biodegradable polyesteramides. These materials could have significant applications in the field of biodegradable plastics and environmentally friendly materials (Veld et al., 1992).

Antimicrobial Research

Compounds derived from morpholine, such as 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines, have been studied for their antimicrobial activities. This research is crucial in the development of new drugs and treatments for various infections and diseases (Matiichuk et al., 2021).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a related compound, has been synthesized for use in peptidomimetic chemistry. This research is essential for the development of novel peptides and peptide-based therapeutics (Sladojevich et al., 2007).

Chemical Synthesis and Catalysis

Research on the coupling of aryldiazonium salts with N,N-disubstituted 2-aminothiophenes, including morpholino derivatives, contributes to understanding chemical synthesis and catalysis processes. These studies are vital for developing new synthetic methodologies and industrial processes (Hartmann & Zug, 2000).

Safety and Hazards

5-Morpholinothiophene-2-carboxylic acid is classified as harmful and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 5-Morpholinothiophene-2-carboxylic acid is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

5-Morpholinothiophene-2-carboxylic acid interacts with its target, QcrB, by binding to it . This interaction disrupts the normal function of the bc1-aa3-type cytochrome c oxidase complex, thereby inhibiting oxygen-dependent respiration .

Biochemical Pathways

The compound affects the biochemical pathway of oxygen-dependent respiration. By inhibiting the function of the bc1-aa3-type cytochrome c oxidase complex, it disrupts the downstream effects of this pathway . .

Result of Action

The molecular and cellular effects of 5-Morpholinothiophene-2-carboxylic acid’s action are the inhibition of oxygen-dependent respiration. This is achieved through the disruption of the bc1-aa3-type cytochrome c oxidase complex . The specific cellular effects would depend on the type of cells and the role of oxygen-dependent respiration in those cells.

properties

IUPAC Name |

5-morpholin-4-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2H,3-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTWKLSFVFWKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406255 | |

| Record name | 5-morpholin-4-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholinothiophene-2-carboxylic acid | |

CAS RN |

332345-27-4 | |

| Record name | 5-morpholin-4-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)

![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)

![5-[5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/no-structure.png)

![5-[2-(Ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B1608371.png)